molecular formula C17H24N4O2S B2693008 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine CAS No. 1396845-12-7

1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine

Cat. No.: B2693008
CAS No.: 1396845-12-7
M. Wt: 348.47
InChI Key: ODARUCYPNHDMMJ-UHFFFAOYSA-N
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Description

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to enhance reaction efficiency and yield. Purification steps such as recrystallization or chromatography would be employed to ensure high purity of the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine typically involves multiple steps:

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl group on the phenyl ring can be substituted via electrophilic aromatic substitution reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products:

    Oxidation: Formation of imidazole N-oxide.

    Reduction: Conversion to the corresponding sulfide.

    Substitution: Formation of bromo or nitro derivatives on the phenyl ring.

Scientific Research Applications

1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The sulfonyl group can interact with nucleophilic sites on proteins, altering their function. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    1-(2-(1H-imidazol-1-yl)ethyl)-4-phenylpiperazine: Lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.

    1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-methylphenyl)sulfonyl)piperazine: Similar structure but with a methyl group instead of an ethyl group, which can affect its steric properties and reactivity.

Uniqueness: 1-(2-(1H-imidazol-1-yl)ethyl)-4-((4-ethylphenyl)sulfonyl)piperazine is unique due to the presence of both the imidazole and sulfonyl groups, which confer distinct chemical and biological properties. The ethyl group on the phenyl ring also contributes to its unique steric and electronic characteristics, differentiating it from other similar compounds.

Properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-4-(2-imidazol-1-ylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2S/c1-2-16-3-5-17(6-4-16)24(22,23)21-13-11-19(12-14-21)9-10-20-8-7-18-15-20/h3-8,15H,2,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODARUCYPNHDMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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